2-Adamantyl methacrylate
Overview
Description
2-Adamantyl methacrylate is a chemical compound that belongs to the class of methacrylate esters. It is derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its high thermal stability and rigidity, making it a valuable monomer in the synthesis of polymers with enhanced mechanical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Adamantyl methacrylate typically involves the esterification of 2-adamantanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of heterogeneous catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 2-Adamantyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form high molecular weight polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-adamantanol and methacrylic acid.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Typically involves nucleophiles such as amines or thiols.
Major Products:
Polymerization: Produces poly(this compound) with high thermal stability and rigidity.
Hydrolysis: Yields 2-adamantanol and methacrylic acid.
Substitution: Results in the formation of substituted methacrylate derivatives.
Scientific Research Applications
2-Adamantyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers with enhanced mechanical and thermal properties.
Biology: Incorporated into biomaterials for tissue engineering and drug delivery systems due to its biocompatibility.
Medicine: Explored for use in dental materials and bone cements owing to its rigidity and stability.
Industry: Utilized in the production of coatings, adhesives, and optical materials with superior durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-Adamantyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The rigid adamantyl group imparts high thermal stability and mechanical strength to the resulting polymers. In biological applications, its biocompatibility and low toxicity make it suitable for use in medical devices and drug delivery systems.
Comparison with Similar Compounds
- 1-Adamantyl methacrylate
- 3-Hydroxy-1-adamantyl methacrylate
- 2-Methyl-2-adamantyl methacrylate
Comparison: 2-Adamantyl methacrylate is unique due to its specific structural configuration, which provides a balance of rigidity and flexibility. Compared to 1-Adamantyl methacrylate, it offers better thermal stability and mechanical properties. The presence of the adamantyl group in this compound also enhances its resistance to degradation and environmental factors, making it more suitable for high-performance applications.
Properties
IUPAC Name |
2-adamantyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,1,3-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMOZSFQHREDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1C2CC3CC(C2)CC1C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476350 | |
Record name | 2-ADAMANTYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133682-15-2 | |
Record name | 2-ADAMANTYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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